5-Nitro-2-[(2-phenylethyl)amino]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminopyridine-2-carboxamide , is an organic compound. Its chemical formula is C₆H₇N₃O , and it has a molecular weight of 137.14 g/mol. This compound serves as an intermediate in pharmaceutical and chemical synthesis.
Preparation Methods
Synthetic Routes:: The synthetic routes for 5-Nitro-2-[(2-phenylethyl)amino]pyridine-3-carboxamide involve the introduction of functional groups onto a pyridine ring. Specific methods include:
Nitration: Nitration of 2-aminopyridine followed by reduction of the nitro group yields the desired compound.
Amidation: The carboxylic acid group can be amidated using appropriate reagents to form the carboxamide.
Industrial Production:: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
Reactions:: 5-Nitro-2-[(2-phenylethyl)amino]pyridine-3-carboxamide can undergo various reactions:
Reduction: Reduction of the nitro group to an amino group.
Amidation: Formation of the carboxamide.
Substitution: Substitution reactions at the pyridine ring.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., Raney nickel).
Amidation: Ammonia (NH₃) or amine derivatives.
Substitution: Halogens (e.g., Cl₂, Br₂) or other nucleophiles.
Major Products:: The major product is this compound itself.
Scientific Research Applications
This compound finds applications in:
Medicine: It may have therapeutic potential due to its interactions with biological targets.
Chemistry: As a building block for more complex molecules.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
While 5-Nitro-2-[(2-phenylethyl)amino]pyridine-3-carboxamide is unique in its structure, similar compounds include other pyridine derivatives with functional groups at different positions.
Properties
Molecular Formula |
C14H14N4O3 |
---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
5-nitro-2-(2-phenylethylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c15-13(19)12-8-11(18(20)21)9-17-14(12)16-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,15,19)(H,16,17) |
InChI Key |
WAFAVNNCRXMIGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.